Head-to-Head Cytotoxicity: PM-94128 vs. Amicoumacin A Across Three Human Tumor Cell Lines
In a direct head-to-head comparison performed under identical assay conditions and reported in US Patent 5,925,671, PM-94128 exhibited markedly superior cytotoxicity against all three human tumor cell lines tested relative to amicoumacin A, the closest structural analog differing only in the terminal side-chain substituent (isobutyl for PM-94128 vs. carboxamide for amicoumacin A) [1]. The IC50 of PM-94128 was uniformly 0.02 μg/ml across A-549 (lung carcinoma), HT-29 (colon carcinoma), and MEL-28 (melanoma) cell lines. In contrast, amicoumacin A required 0.75 μg/ml (A-549), 1.5 μg/ml (HT-29), and 0.15 μg/ml (MEL-28) to achieve equivalent growth inhibition [1]. This represents a 37.5-fold, 75-fold, and 7.5-fold potency advantage for PM-94128, respectively. Separately, a 2016 MTT-based study on amicoumacin A confirmed an A549 IC50 of 0.08 ± 0.04 μg/ml (0.2 ± 0.1 μM), confirming the lower potency of amicoumacin A in an independent laboratory [2].
| Evidence Dimension | Cytotoxicity IC50 (μg/ml) against human tumor cell lines |
|---|---|
| Target Compound Data | PM-94128: A-549 = 0.02, HT-29 = 0.02, MEL-28 = 0.02 μg/ml |
| Comparator Or Baseline | Amicoumacin A: A-549 = 0.75, HT-29 = 1.5, MEL-28 = 0.15 μg/ml (same assay) |
| Quantified Difference | PM-94128 is 37.5× more potent vs. A-549, 75× vs. HT-29, 7.5× vs. MEL-28 |
| Conditions | Monolayer cultures seeded at 2×10^4 cells/well in 16-mm wells, MEM 10% FCS, 3-day incubation at 37°C, 10% CO2, Crystal Violet staining; duplicate determinations [1] |
Why This Matters
Procurement of amicoumacin A instead of PM-94128 would require 7.5- to 75-fold higher concentrations to achieve equivalent cytotoxicity, drastically altering dose-response experimental designs and potentially invalidating comparability with published PM-94128 data.
- [1] US Patent 5,925,671. Antitumor isocoumarins. Issued July 20, 1999. Table at lines 93-95: PM-94128 IC50 0.02/0.02/0.02 μg/ml vs. Amicoumacin A IC50 0.75/1.5/0.15 μg/ml for A-549/HT-29/MEL-28. View Source
- [2] Prokhorova IV, Osterman IA, et al. Amicoumacin A induces cancer cell death by targeting the eukaryotic ribosome. Sci Rep. 2016;6:27720. Table 2: A549 IC50 = 0.2 ± 0.1 μM (0.08 ± 0.04 μg/ml) by MTT. doi:10.1038/srep27720. View Source
